molecular formula C17H17ClF3N3O6S3 B2997846 Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 338777-62-1

Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2997846
CAS No.: 338777-62-1
M. Wt: 547.96
InChI Key: FGGKYCZHAMIHNN-UHFFFAOYSA-N
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Description

Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H17ClF3N3O6S3 and its molecular weight is 547.96. The purity is usually 95%.
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Biological Activity

Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following key components:

  • Thieno[2,3-c]pyridine core : A bicyclic structure known for various biological activities.
  • Bis(methylsulfonyl)amino group : This modification enhances solubility and bioactivity.
  • Trifluoromethyl and chloro substituents : These halogenated groups can influence the compound's pharmacokinetics and potency.

Molecular Formula

The molecular formula is C18H20ClF3N2O4S2C_{18}H_{20}ClF_3N_2O_4S_2, indicating a relatively large and complex molecule.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Signaling Pathways : It has been suggested that compounds with similar structures can inhibit critical signaling pathways involved in cancer progression, such as the Hedgehog (Hh) signaling pathway. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
  • Anticancer Properties : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine compounds can induce apoptosis in cancer cells. The ability to selectively target tumor cells while sparing normal cells is a crucial aspect of its potential use in oncology .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

In a study investigating new anticancer compounds, researchers screened a library of drugs on multicellular spheroids and identified several promising candidates. Among these, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of the Hh signaling pathway and subsequent apoptosis induction .

Case Study 2: Inhibition of Hedgehog Signaling

Another study focused on the design of Hh pathway inhibitors for cancer treatment. Compounds similar to the target molecule were synthesized and tested for their ability to inhibit Hhat-mediated Shh palmitoylation. Results indicated that modifications in the thienopyridine structure could enhance inhibitory activity against Hh signaling, suggesting a viable pathway for drug development targeting this mechanism .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells; inhibits Hh signaling
Anti-inflammatoryPotential to reduce inflammation in chronic conditions
Enzyme InhibitionTargets specific enzymes involved in cancer progression

Table 2: Structural Modifications and Their Effects

ModificationEffect on Bioactivity
Addition of bis(methylsulfonyl)Increased solubility and bioavailability
Trifluoromethyl groupEnhanced potency through improved pharmacokinetics
Chloro substituentPotentially increases binding affinity to target sites

Properties

IUPAC Name

methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O6S3/c1-30-16(25)13-10-4-5-23(14-11(18)6-9(7-22-14)17(19,20)21)8-12(10)31-15(13)24(32(2,26)27)33(3,28)29/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKYCZHAMIHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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